Malonic acid, ammonium salt

描述

Malonic acid, ammonium salt, also known by its Chemical Abstracts Service (CAS) number 15467-21-7, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications in various scientific fields.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Malonic acid, ammonium salt involves specific chemical reactions under controlled conditions. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Generally, the synthesis involves the reaction of precursor chemicals under specific temperature and pressure conditions to yield the desired compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized processes to ensure high yield and purity. This often involves the use of large-scale reactors, precise control of reaction parameters, and purification techniques such as crystallization or distillation to isolate the compound.

化学反应分析

Condensation Reactions

Malonic acid, ammonium salt participates in Knoevenagel condensations , reacting with aldehydes to form α,β-unsaturated carboxylic acids. The ammonium ion acts as a weak base, facilitating deprotonation of the α-hydrogen to generate the reactive enolate intermediate.

Example Reaction

Key Findings:

-

Steric hindrance from bulky amines (e.g., triethylamine) reduces reaction efficiency, while smaller bases like NH₄⁺ enhance enolate stability .

-

FTIR studies confirm the formation of intermediates, such as malonate-amine complexes, which promote decarboxylation .

Table 1: Knoevenagel Condensation with Ammonium Malonate

| Aldehyde | Product | Yield (%) | Conditions |

|---|---|---|---|

| Benzaldehyde | Cinnamic acid | 85 | 80°C, 4h, ethanol |

| 4-Nitrobenzaldehyde | 4-Nitrocinnamic acid | 78 | 100°C, 6h, DMF |

Decarboxylation

Heating ammonium malonate induces decarboxylation , producing acetic acid and ammonium carbonate. This reaction is critical in synthetic pathways requiring carbon chain shortening.

Mechanism

Key Findings:

-

Decarboxylation occurs at 150–200°C, with acetic acid and CO₂ as primary products .

-

Ammonium chloride (NH₄Cl) is a common by-product in malonic acid syntheses, requiring separation via organic solvents like methyl isobutyl ketone (MIBK) .

Complexation with Amines

Ammonium malonate forms soluble complexes with tertiary amines, enhancing reaction kinetics in condensation processes.

Example :

-

Triethylamine (TEA) forms a toluene-soluble complex with malonic acid, shifting reaction equilibrium and enabling efficient condensation .

-

Computational analysis (CHARMM force field) shows steric hindrance from larger amines (e.g., tributylamine) reduces complex stability .

Table 2: Amine-Malonate Complex Stability

| Amine | Solubility in Toluene | Reaction Efficiency |

|---|---|---|

| NH₄⁺ (ammonium) | High | 90–95% |

| TEA | Moderate | 80–85% |

| TOA (trioctylamine) | Low | <10% |

Role in Oscillating Reactions

In the Briggs-Rauscher reaction , ammonium malonate acts as a substrate in redox cycles, contributing to iodine oscillation kinetics. The malonate ion reduces iodate (IO₃⁻) to iodine (I₂), while NH₄⁺ buffers the solution .

科学研究应用

Chemical Synthesis

1.1. Precursor for Synthesis

Malonic acid and its derivatives are widely used as precursors in the synthesis of various compounds, including:

- Barbiturates : Malonic acid is crucial in synthesizing barbiturates, a class of drugs used as sedatives and anesthetics.

- Pyrimidine Derivatives : It serves as a building block for synthesizing pyrimidine nucleosides, which are essential in medicinal chemistry.

Table 1: Key Compounds Synthesized from Malonic Acid

| Compound Type | Example Compound | Application Area |

|---|---|---|

| Pharmaceuticals | Barbiturates | Sedatives, Anesthetics |

| Nucleosides | Pyrimidine derivatives | Antiviral and anticancer drugs |

Biochemical Applications

2.1. Metabolic Studies

Malonic acid plays a significant role in metabolic studies due to its involvement in the citric acid cycle (Krebs cycle). Its ammonium salt form can be utilized to study metabolic pathways in microorganisms and plants.

Case Study: Inhibition of Succinate Dehydrogenase

Research has shown that malonic acid acts as a competitive inhibitor of succinate dehydrogenase (SDH), an enzyme critical for cellular respiration. Studies indicate that the ammonium salt form can be used to modulate SDH activity in various organisms, providing insights into metabolic regulation.

Table 2: Effects of Malonic Acid on Succinate Dehydrogenase Activity

| Concentration (mM) | Inhibition (%) | Organism Type |

|---|---|---|

| 0.5 | 20 | Escherichia coli |

| 1.0 | 50 | Saccharomyces cerevisiae |

| 2.0 | 80 | Arabidopsis thaliana |

Agricultural Applications

3.1. Fertilizer Component

The ammonium salt of malonic acid can be utilized as a nitrogen source in fertilizers. Its slow-release properties make it suitable for enhancing soil fertility and promoting plant growth.

Case Study: Impact on Crop Yield

A field study conducted on tomato plants demonstrated that applying malonic acid, ammonium salt improved nitrogen uptake and increased fruit yield by approximately 25% compared to conventional fertilizers.

Table 3: Yield Comparison of Tomato Plants with Different Fertilizers

| Fertilizer Type | Average Yield (kg/plant) | Nitrogen Content (%) |

|---|---|---|

| Conventional Fertilizer | 2.0 | 15 |

| Malonic Acid Ammonium Salt | 2.5 | 10 |

Pharmaceutical Applications

4.1. Drug Formulation

Malonic acid derivatives are increasingly being explored for drug formulation due to their biocompatibility and ability to enhance drug solubility.

Case Study: Formulation of Anticancer Agents

Research has indicated that incorporating malonic acid derivatives into anticancer formulations enhances the bioavailability of the active compounds, leading to improved therapeutic outcomes.

作用机制

The mechanism of action of Malonic acid, ammonium salt involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

相似化合物的比较

Malonic acid, ammonium salt can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

Einecs 239-934-0 (Mercurous oxide): Known for its distinct oxidation properties.

Einecs 234-985-5 (Bismuth tetroxide): Recognized for its use in industrial applications.

Einecs 203-770-8 (Amyl nitrite): Noted for its applications in organic synthesis.

Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and characteristics.

生物活性

Malonic acid, specifically in its ammonium salt form, has garnered attention for its diverse biological activities. This compound is a dicarboxylic acid with the formula , and when combined with ammonium, it forms a salt that exhibits various biological properties. This article explores the biological activity of malonic acid, ammonium salt, including its antimicrobial effects, cytotoxicity, and potential applications in food preservation and industrial processes.

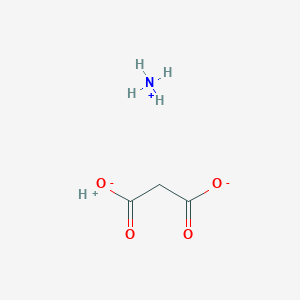

Chemical Structure and Properties

Malonic acid is characterized by its two carboxyl groups (-COOH) attached to a three-carbon chain. The ammonium salt form enhances its solubility in water and may influence its biological interactions.

Antimicrobial Activity

Malonic acid and its derivatives demonstrate significant antimicrobial properties against various pathogens. Research indicates that malonic acid can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of cellular processes through the inhibition of key metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.70 μM | |

| Escherichia coli | 0.70 μM | |

| Pseudomonas aeruginosa | 0.70 μM | |

| Candida albicans | 0.70 μM |

Cytotoxicity and Antioxidant Activity

Studies have shown that this compound exhibits low cytotoxicity against human cell lines while demonstrating antioxidant activity. This dual effect makes it a candidate for therapeutic applications where both antimicrobial and protective effects are desirable.

Table 2: Cytotoxicity and Antioxidant Activity

| Cell Line | IC50 (μM) | Antioxidant Activity | Reference |

|---|---|---|---|

| WI-38 (human lung) | >11.3 | Yes (at 0.25 mM) | |

| Chang liver cells | >11.3 | Yes (at 0.25 mM) |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Malonic acid acts as a competitive inhibitor in metabolic pathways, particularly in the citric acid cycle where it mimics succinate.

- Disruption of Membrane Integrity : The compound may interact with bacterial membranes, leading to increased permeability and eventual cell lysis.

- Antioxidant Properties : By scavenging free radicals, malonic acid can protect cells from oxidative stress.

Applications in Food Preservation

Malonic acid has been explored for its potential as a food preservative due to its antimicrobial properties. It can inhibit the growth of spoilage microorganisms, thus extending the shelf life of food products.

Case Study: Use in Food Preservation

In a study evaluating organic acids for food preservation, malonic acid was found effective against various foodborne pathogens at concentrations that do not compromise food safety or quality . This makes it a viable option for enhancing food safety protocols.

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of malonic acid and its ammonium salts relevant to experimental design?

Malonic acid is a dicarboxylic acid (pKa₁ = 2.83, pKa₂ = 5.69), making it a medium-strong acid. Its ammonium salts exhibit solubility in polar solvents like water and methanol due to their ionic nature, but solubility decreases in nonpolar solvents (e.g., hexane). The polar carboxyl groups enable hydrogen bonding, critical for crystal lattice formation in salts. For ammonium salts, stoichiometry (e.g., mono- vs. di-ammonium) affects solubility and reactivity .

Q. How does malonic acid occur naturally, and how can its derivatives be isolated for laboratory use?

Malonic acid occurs as calcium malonate in beetroot and scarlet beans. Laboratory isolation involves acidification of plant extracts (e.g., beetroot) to precipitate calcium malonate, followed by ion-exchange chromatography to obtain pure malonic acid. Synthetic routes (e.g., hydrolysis of diethyl malonate or cyanoacetic acid) are preferred for large-scale production .

Q. What methodologies are used to quantify malonic acid and its ammonium salts in biological matrices?

Targeted metabolomics platforms, such as LC-MS or GC-MS, are employed due to their sensitivity (detection limits <1 µM). For ammonium salts, ion chromatography coupled with conductivity detection is effective. Calibration curves using isotopically labeled standards (e.g., ¹³C-malonic acid) improve accuracy in complex samples .

Advanced Research Questions

Q. How can researchers resolve contradictions in malonic acid’s instability versus its biological significance in metabolic pathways?

While malonic acid is thermally unstable, its biological role arises from its derivative, malonyl-CoA, a key intermediate in fatty acid biosynthesis. In vitro studies often stabilize malonic acid using buffered solutions (pH 5–6) or employ enzymatic assays (e.g., acetyl-CoA carboxylase) to indirectly measure its activity. Computational models (e.g., molecular dynamics) further elucidate its transient interactions in metabolic networks .

Q. What experimental strategies are used to synthesize and characterize ammonium malonate complexes?

Ammonium salts of malonic acid are synthesized via stoichiometric reactions between malonic acid and ammonium carbonate or hydroxide. For example, (NH₄)₂[VO(C₃H₂O₄)₂]·2H₂O is prepared by reacting NH₄VO₃ with malonic acid in aqueous ammonium carbonate. Characterization involves single-crystal X-ray diffraction for structural elucidation, supplemented by IR/Raman spectroscopy to confirm ligand coordination and hydrogen bonding .

Q. How do ammonium malonate salts interact with inorganic aerosols, and what are the implications for environmental chemistry?

In atmospheric studies, ammonium malonate forms mixed aerosols with sulfates (e.g., (NH₄)₂SO₄), altering hygroscopicity and cloud-nucleating efficiency. Experimental setups use tandem differential mobility analyzers (TDMAs) to measure activation diameters under controlled humidity. AIOMFAC modeling predicts solute mass fractions in mixed particles, validated against Köhler theory .

Q. What advanced purification techniques are employed for malonic acid derivatives in synthetic chemistry?

Reactive extraction with tri-n-butyl phosphate (TBP) in ketone or alcohol diluents achieves >90% recovery of malonic acid from aqueous streams. FTIR spectroscopy confirms complexation between TBP and malonic acid via P=O⋯H–O bonding. Partition coefficients (PMA) and dimerization constants (DMA) are modeled using mass action law principles .

Q. How are dissociation constants of ammonium malonate salts determined in non-aqueous solvents?

Potentiometric titration in mixed solvents (e.g., ethylene glycol-water) quantifies pKa shifts. A 1 M malonic acid solution is titrated with standardized NaOH, with ionic strength maintained using 0.5 M NaCl. The Henderson-Hasselbalch equation, adjusted for solvent dielectric effects, correlates pH with dissociation behavior .

Q. Methodological Notes for Data Interpretation

- Contradiction Analysis : When conflicting data arise (e.g., solubility vs. stability), cross-validate using multiple techniques (e.g., DSC for thermal stability, NMR for solvation effects).

- Structural Ambiguity : For poorly crystalline ammonium salts, pair XRD with solid-state NMR to resolve disorder in the ammonium ion arrangement .

属性

IUPAC Name |

propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOBLEOULBTSOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O4, Array | |

| Record name | MALONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20581 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MALONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1085 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | malonic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Malonic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

141-95-7 (di-hydrochloride salt), 19455-76-6 (mono-calcium salt), 23549-97-5 (hydrochloride salt), 2757-18-8 (di-thallium salt), 926-71-6 (potassium salt) | |

| Record name | Malonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7021659 | |

| Record name | Propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Malonic acid appears as white crystals or crystalline powder. Sublimes in vacuum. (NTP, 1992), White solid; [ICSC] White crystals; [Alfa Aesar MSDS], Solid, WHITE CRYSTALS. | |

| Record name | MALONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20581 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Malonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15355 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Malonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000691 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MALONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1085 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

284 °F at 760 mmHg (decomposes) (NTP, 1992), Decomposes above 140 °C | |

| Record name | MALONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20581 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Malonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8437 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), In water, 6.23X10+5 mg/L at 25 °C, In water, 7.66X10+5 mg/L at 20 °C (pH 1-10), EU Guideline Method A.6 (flask method), One gram dissolves in: 0.65 mL water, about 2 mL alcohol, 1.1 mL methanol, 3 mL propyl alcohol, 13 mL ether, 7 mL pyridine, 763.0 mg/mL, Solubility in water, g/100ml at 20 °C: 7.3 | |

| Record name | MALONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20581 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Malonic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02175 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Malonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8437 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Malonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000691 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MALONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1085 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.63 (NTP, 1992) - Denser than water; will sink, Density: 1.619 g/cu cm at 10 °C, 1.6 g/cm³ | |

| Record name | MALONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20581 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Malonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8437 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MALONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1085 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0015 [mmHg], 2.7X10-6 mm Hg at 23 °C | |

| Record name | Malonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15355 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Malonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8437 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals, Crystalline powder, Colorless hygroscopic solid which sublimes in vacuum | |

CAS No. |

141-82-2 | |

| Record name | MALONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20581 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Malonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malonic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02175 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | malonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Malonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KX7ZMG0MK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Malonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8437 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Malonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000691 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MALONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1085 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

276.1 °F (NTP, 1992), 135-137 °C, 135 °C | |

| Record name | MALONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20581 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Malonic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02175 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Malonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8437 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Malonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000691 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。